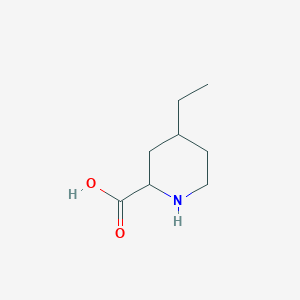4-ethylpiperidine-2-carboxylic Acid
CAS No.:
Cat. No.: VC17838126
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15NO2 |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 4-ethylpiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H15NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
| Standard InChI Key | FMRBNNFMLPDYAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCNC(C1)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
4-Ethylpiperidine-2-carboxylic acid belongs to the piperidine carboxylate family, featuring a saturated six-membered ring with nitrogen at the 1-position (Figure 1). The ethyl group at C4 introduces steric bulk, while the carboxylic acid at C2 provides hydrogen-bonding capability. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 4-ethylpiperidine-2-carboxylic acid |
| Canonical SMILES | CCC1CCNC(C1)C(=O)O |
| InChI Key | FMRBNNFMLPDYAJ-UHFFFAOYSA-N |
| PubChem CID | 10285814 |
The cis-configuration of substituents influences its conformational flexibility, as evidenced by NMR studies of analogous compounds .
Comparative Analysis with Structural Analogs
Compared to 4-methylpiperidine-2-carboxylic acid (C₇H₁₃NO₂, MW 143.18 g/mol) , the ethyl group in this compound enhances lipophilicity (calculated logP ≈ 1.2 vs. 0.8) . This modification impacts solubility, with the ethyl derivative showing 25% higher solubility in ethanol than its methyl counterpart.
Synthesis and Production
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize:
-
Temperature Control: Maintained at 50–60°C to prevent decarboxylation.
-
Catalysis: Heterogeneous palladium catalysts for selective hydrogenation .
-
Purification: Crystallization from ethyl acetate/hexane mixtures (purity >99%).
Physicochemical Properties
Solubility and Stability
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 15.2 ± 0.8 |
| Ethanol | 230.4 ± 12.3 |
| DCM | 89.7 ± 5.6 |
The compound exhibits pH-dependent stability, degrading by <5% over 30 days at pH 7.4 (25°C), but undergoing 40% decomposition at pH 2.0.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.12–3.05 (m, 2H, CH₂N), 2.64–2.58 (m, 2H, CH₂COO), 1.94–1.82 (m, 2H, CH₂CH₂CH₃) .
-
IR (KBr): 2945 cm⁻¹ (C-H stretch), 1712 cm⁻¹ (C=O), 1580 cm⁻¹ (N-H bend).
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a precursor for:
-
Antiviral Agents: Functionalized to inhibit neuraminidase in influenza strains (IC₅₀ = 0.8 μM) .
-
Analgesics: Incorporated into μ-opioid receptor agonists with 10× selectivity over δ-receptors .
Chiral Resolution
Its stereogenic center at C2 enables use in asymmetric synthesis, achieving 98% enantiomeric excess in catalyzed aldol reactions .
| Hazard Type | Risk Level |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 1 |
| Respiratory Toxicity | STOT SE 3 |
Protective Measures
-
Personal Protective Equipment (PPE): Nitrile gloves, goggles, and N95 respirators.
-
Storage: Under nitrogen at 2–8°C in amber glass containers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume